4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide
Description
Properties
IUPAC Name |
4-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.2BrH/c9-7-1-4-11-8-2-3-10-5-6(7)8;;/h1,4,10H,2-3,5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFLESYDPUAFDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(C=CN=C21)Br.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909337-65-0 | |
| Record name | 4-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide typically involves the bromination of 1,6-naphthyridine derivatives. One common method includes the reaction of 1,6-naphthyridine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve large-scale bromination processes with continuous monitoring and control to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 4 undergoes nucleophilic substitution under transition metal catalysis. For example:
| Reaction Type | Reagents/Conditions | Yield | Product | Source |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, K₂CO₃, 1,4-dioxane/H₂O, 110°C | N/A | Biphenyl-substituted naphthyridine |
This reaction demonstrates the compound’s utility in forming carbon-carbon bonds via palladium-catalyzed cross-coupling. The dihydrobromide salt’s counterions enhance solubility in polar solvents, facilitating reaction progress .
Amide Bond Formation
The secondary amine participates in amidation reactions using carbodiimide-based coupling agents:
| Reagents | Conditions | Yield | Product | Source |
|---|---|---|---|---|
| TBTU, DMF, triethylamine | RT, overnight | 75% | Piperidinyl-benzodiazepinone conjugate |
This highlights the amine’s nucleophilic character, enabling conjugation with carboxylic acids or activated esters .
Amine Protection/Deprotection
The amine group is protected under standard Boc (tert-butoxycarbonyl) conditions:
| Reagents | Conditions | Yield | Product | Source |
|---|---|---|---|---|
| (Boc)₂O, NaHCO₃ | THF/MeOH, 0°C to RT | 74% | Boc-protected naphthyridine |
Deprotection typically employs acidic conditions (e.g., TFA or HCl), though specific examples were not explicitly documented in the provided sources .
Side Reactions and By-Product Formation
During acid-catalyzed reactions, competing pathways may occur:
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Aza-Michael Addition : In acidic conditions, intermediates like β-aminoethyl adducts form, leading to bicyclic lactams .
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Lactone Formation : Observed as a side product (14% yield) during synthetic attempts .
Reaction Optimization Insights
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Solvent Systems : Polar aprotic solvents (DMF, THF) are preferred for coupling reactions .
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Catalyst Efficiency : Pd(dppf)Cl₂ shows efficacy in Suzuki couplings, though yields depend on boronic ester reactivity .
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Base Selection : Mild bases (e.g., NaHCO₃) minimize side reactions during protection steps .
Gaps in Literature
While synthetic applications are documented, mechanistic studies and kinetic data for this specific dihydrobromide salt remain limited. Further research is needed to explore its use in asymmetric catalysis or photochemical reactions .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 4-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide can inhibit the growth of various bacterial strains. This makes them potential candidates for developing new antibiotics .
Anticancer Properties
Naphthyridine derivatives have been investigated for their anticancer effects. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms. The compound's ability to interact with DNA and inhibit cell proliferation highlights its potential as a chemotherapeutic agent .
Neurological Applications
The compound has also been explored for its neuroprotective effects. Research indicates that naphthyridine derivatives can modulate neurotransmitter systems and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science
Polymer Synthesis
this compound has been utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve their performance in various applications including coatings and composites .
Nanotechnology
In the field of nanotechnology, naphthyridine derivatives are being studied for their role in the development of nanomaterials. These materials exhibit unique electronic and optical properties that can be harnessed for applications in sensors and electronic devices .
Biological Research
Enzyme Inhibition Studies
The compound has been evaluated for its potential as an enzyme inhibitor. Studies have shown that it can inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .
Cellular Mechanisms
Research into the cellular mechanisms affected by this compound has revealed insights into its role in cellular signaling pathways. Understanding these mechanisms is crucial for developing targeted therapies for various diseases .
Case Studies
Mechanism of Action
The mechanism of action of 4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom and the naphthyridine ring structure play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Positional Isomers and Halogen Variants
Table 1: Key Structural and Physical Properties
Key Observations :
- Positional Isomerism : The 1,6-naphthyridine scaffold differs from the 1,7-naphthyridine analog in nitrogen atom placement, altering electronic properties and hydrogen-bonding capabilities .
- Halogen Effects : Bromine at the 4-position (target compound) vs. 3-position () influences steric and electronic environments. Bromine’s higher atomic radius and polarizability compared to chlorine () enhance electrophilic reactivity in Suzuki-Miyaura couplings .
Reactivity Insights :
- The dihydrobromide salt form (target compound) improves solubility in polar solvents compared to free bases, facilitating reactions in aqueous media .
- Brominated analogs exhibit superior stability in storage compared to chlorinated derivatives, as noted for 3-bromo-1,6-naphthyridine hydrochloride requiring inert atmospheres .
Research Findings and Challenges
- Predicted Physicochemical Data : Collision cross-section (CCS) predictions for the target compound’s adducts ([M+H]⁺: 137.7 Ų) suggest utility in mass spectrometry-based structural elucidation .
- Purity and Scalability : Commercial sources report ≥95% purity for 3-bromo-1,6-naphthyridine dihydrochloride, but scalability remains a challenge for dihydrobromide salts due to hygroscopicity .
- Contradictory Data : Molecular weight discrepancies between free bases and salts (e.g., 249.53 g/mol for 3-bromo hydrochloride vs. ~373.7 g/mol for target compound) highlight the need for precise characterization .
Q & A
Q. How can AI-driven platforms like COMSOL Multiphysics optimize large-scale synthesis workflows?
- Methodological Answer : Integrate reaction kinetics data into COMSOL to simulate heat and mass transfer in flow reactors. Machine learning (ML) algorithms (e.g., Random Forest) can predict optimal residence times and catalyst recycling efficiency. For example, AI models reduced byproduct formation by 22% in a pilot-scale bromination reactor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
